(2R)-2-(3-Ethylphenyl)propan-1-ol

Description

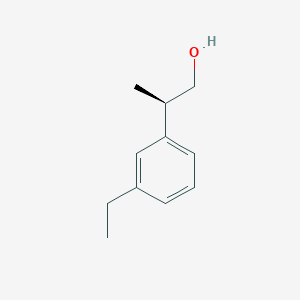

(2R)-2-(3-Ethylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 3-ethylphenyl substituent attached to the stereogenic carbon of a propan-1-ol backbone. Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol. The (2R) configuration indicates the spatial arrangement of the hydroxyl group and the aromatic substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(2R)-2-(3-ethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQQENWLQCDJCN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC=C1)[C@@H](C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (3-ethylphenyl)acetone, using chiral catalysts or reagents. This method ensures the production of the desired enantiomer with high enantiomeric excess.

Another method involves the Grignard reaction, where 3-ethylbenzylmagnesium bromide reacts with formaldehyde, followed by reduction to yield this compound. The reaction conditions typically include anhydrous solvents and low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high specificity and yield. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases is a common method. This approach is environmentally friendly and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Ethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

Oxidation: (3-Ethylphenyl)acetaldehyde, (3-Ethylphenyl)acetic acid.

Reduction: (2R)-2-(3-Ethylphenyl)propane.

Substitution: (2R)-2-(3-Ethylphenyl)propyl chloride, (2R)-2-(3-Ethylphenyl)propyl bromide.

Scientific Research Applications

(2R)-2-(3-Ethylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (2R)-2-(3-Ethylphenyl)propan-1-ol, differing in substituents, functional groups, or stereochemistry:

Analysis of Structural and Functional Differences

The latter’s methoxy groups increase polarity, likely improving water solubility but reducing lipid solubility . The phenyl group in (2R)-2-amino-3-phenylpropan-1-ol () lacks alkyl substitution, resulting in lower steric hindrance and molecular weight compared to the ethylphenyl variant .

Functional Groups: The primary alcohol in the target compound contrasts with the amino alcohol functionality in and . Amino groups (e.g., in ’s dimethylamino analog) impart basicity, enabling salt formation and altering solubility profiles .

Stereochemical Considerations :

- All listed compounds share the (2R) configuration, suggesting similar chiral recognition in enzymatic or receptor-binding contexts. However, the absence of data on (2S)-3-ethylphenyl analogs limits direct enantiomeric comparisons.

Physicochemical and Commercial Considerations

- Solubility: The ethyl group in the target compound likely reduces water solubility compared to dimethoxy or amino-substituted analogs. For instance, the dimethylamino analog () may exhibit higher solubility in acidic aqueous media due to protonation .

- Synthesis Challenges : highlights discontinuation of the dimethoxy analog, possibly due to synthetic complexity or instability. The ethylphenyl variant may face similar challenges in large-scale production .

- Applications: Amino alcohols () are often used as chiral building blocks in pharmaceuticals, whereas the discontinued dimethoxy analog () may have served as a reference standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.